molecular formula C12H16N6O8 B610439 Relmapirazin CAS No. 1313706-17-0

Relmapirazin

Cat. No.: B610439
CAS No.: 1313706-17-0
M. Wt: 372.29 g/mol
InChI Key: XHNJXRDGTITISI-QWWZWVQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MB-102 involves the preparation of pyrazine derivatives. The chemical structure of MB-102 is achieved through a series of reactions that introduce amino and carbamoyl groups to the pyrazine ring . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature.

Industrial Production Methods

MB-102 is manufactured under good manufacturing practice (GMP) conditions to ensure high purity and consistency . The production process involves the use of high-performance liquid chromatography (HPLC) to confirm the purity and chirality of the compound .

Chemical Reactions Analysis

MB-102 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include phosphate-buffered saline (PBS) and organic solvents such as acetonitrile and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Glomerular Filtration Rate Measurement

Relmapirazin has been validated as a GFR tracer agent in several studies. Its application in measuring kidney function is particularly significant due to the following attributes:

  • Clinical Validation : A study involving 120 adults demonstrated that the GFR measured using this compound correlated highly with that measured using iohexol, another established GFR marker (r² = 0.99). The study reported no severe adverse events associated with this compound administration .
  • Transdermal Measurement : Research indicates that this compound can be detected through transdermal fluorescence, simplifying the GFR measurement process. This method potentially increases accessibility to accurate kidney function assessments .

Gastrointestinal Permeability Assessment

This compound is also being explored for its ability to evaluate gut permeability, particularly in conditions like Crohn's disease. Key findings include:

  • Comparison with Lactulose : In a study comparing this compound to lactulose for measuring intestinal permeability, the recovery of this compound in urine showed a strong correlation with lactulose recovery (r² = 0.83). This suggests that this compound can serve as an effective marker for assessing gut permeability .
  • Safety and Tolerance : The studies reported that this compound was well-tolerated among participants, with no serious adverse events noted during the trials .

Table 1: Summary of Clinical Studies Involving this compound

Study FocusSample SizeKey FindingsAdverse Events
GFR Measurement120High correlation with iohexol (r² = 0.99); independent of CKD stage and raceNone reported
Transdermal GFR MeasurementN/ASuccessful transdermal detection; mimics plasma pharmacokineticsNone reported
Gut Permeability Assessment19Correlation with lactulose recovery (r² = 0.83); well-toleratedNone reported

Case Study 1: Validation of this compound as a GFR Tracer

In a multi-center clinical trial, this compound was administered to patients with varying stages of chronic kidney disease. The study aimed to validate its efficacy as a GFR tracer compared to iohexol. Results indicated that this compound provided accurate measurements across different patient demographics, reinforcing its potential as a reliable tool for nephrology .

Case Study 2: Assessment of Gut Permeability in Crohn's Disease

A first-in-human study evaluated the use of orally administered this compound in patients with Crohn's disease. The results showed that urinary recovery rates were significantly correlated with traditional measures of gut permeability, indicating that this compound could serve as an alternative marker in gastrointestinal assessments .

Mechanism of Action

MB-102 exerts its effects through its fluorescent properties. When introduced into the body, it is freely filtered by the kidneys and does not undergo significant metabolism . The compound’s fluorescence allows for real-time monitoring of GFR, providing valuable information on kidney function. MB-102 targets the renal filtration process and is not secreted by the renal tubules .

Comparison with Similar Compounds

MB-102 is compared to other exogenous GFR tracer agents such as iohexol and iothalamate . These compounds also serve as tracers for measuring GFR, but MB-102 offers several unique advantages:

Similar compounds include:

MB-102’s unique fluorescent properties and stability make it a valuable tool for real-time GFR measurement and other scientific applications.

Biological Activity

Relmapirazin, also known as MB-102, is a novel fluorescent tracer agent primarily investigated for its applications in assessing gastrointestinal permeability and renal function. This article delves into the biological activity of this compound, summarizing key findings from clinical studies, mechanisms of action, and potential therapeutic implications.

Overview of this compound

This compound is a small molecule with a molecular weight of 372 g/mol. It functions as a fluorophore, allowing for non-invasive measurement of glomerular filtration rate (GFR) and intestinal permeability. The compound is currently under investigation in various clinical trials aimed at validating its efficacy and safety in both renal and gastrointestinal assessments.

This compound operates by utilizing fluorescence to quantify the clearance of the compound from the body, which reflects kidney function. The mechanism involves the following:

  • Fluorescent Properties : Upon administration, this compound emits fluorescence that can be measured in urine or transdermally, providing a real-time assessment of GFR.
  • Correlation with Established Markers : Studies have shown that urinary recovery of this compound correlates well with traditional markers such as lactulose and rhamnose, indicating its reliability as a tracer for intestinal permeability assessments .

Study on Gut Permeability

A pivotal study compared the performance of this compound against traditional dual sugar absorption tests in patients with Crohn's disease (CD) and healthy controls. Key findings include:

  • Study Design : A single-center, randomized, open-label crossover study involving 19 participants (9 CD patients and 10 controls) was conducted to evaluate urinary recovery rates of MB-102 compared to lactulose (L) and rhamnose (R).
  • Results :
    • The urinary recovery of MB-102 correlated significantly with lactulose recovery (R² = 0.83) across all participants.
    • In controls, recovery rates for MB-102 were consistent regardless of the dose administered (1.5 mg/kg vs. 3.0 mg/kg), suggesting a stable pharmacokinetic profile .
Tracer AgentMean Urinary Recovery (%)Correlation with Lactulose
MB-10275%R² = 0.83
Lactulose70%-
Rhamnose65%-

Study on Renal Function

Another significant study focused on validating this compound as an exogenous filtration marker for GFR measurement. This study involved:

  • Transdermal Measurement : The use of MediBeacon® technology to measure GFR via transdermal fluorescence.
  • Participants : Included individuals with both normal and compromised renal function.
  • Findings :
    • The plasma clearance of this compound was effectively measured and showed high correlation with traditional GFR estimation methods.
    • No serious adverse events were reported during the trials, indicating a favorable safety profile .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study in Crohn's Disease :
    • A patient with active Crohn's disease underwent testing using this compound to assess gut permeability.
    • Results indicated elevated permeability compared to healthy controls, aligning with clinical expectations for CD patients.
  • Renal Function Assessment :
    • In a cohort of patients with chronic kidney disease (CKD), this compound demonstrated consistent results when compared to creatinine-based GFR estimates, supporting its use as a reliable diagnostic tool.

Q & A

Basic Research Questions

Q. What is the mechanistic basis for using Relmapirazin as a fluorescent tracer in glomerular filtration rate (GFR) measurement?

this compound is engineered as a non-radioactive, inert, high-fluorescence compound that is exclusively cleared via glomerular filtration. Its transdermal detection relies on fluorescence decay kinetics, which correlate with GFR. A two-compartment pharmacokinetic model is typically applied to fluorescence intensity vs. time data, extracting the fluorescence clearance rate (FCR) as a surrogate for GFR . Researchers should validate this mechanism by comparing transdermal FCR with plasma-based pharmacokinetic slopes in preclinical models (e.g., porcine studies) .

Q. How should researchers design initial pharmacokinetic studies for this compound in preclinical models?

  • Animal Models : Use healthy large animals (e.g., 35–40 kg pigs) to simulate human physiological clearance.
  • Dosing : Administer 1.5 mg/kg intravenously, with simultaneous transdermal monitoring using TGFR Mini Monitors and plasma sampling over 4–12 hours .
  • Data Collection : Collect 17+ blood samples for plasma pharmacokinetics and synchronize with transdermal fluorescence decay curves. Apply paired t-tests to confirm agreement between plasma and transdermal slopes .

Q. What are the critical parameters for validating this compound’s GFR correlation in human studies?

  • Skin Variability : Account for Fitzpatrick Skin Scale (FSS) types I–VI to ensure consistent transdermal detection across pigmentation levels .
  • Study Duration : Monitor fluorescence for 12 hours post-administration to capture terminal clearance kinetics.
  • Statistical Validation : Use linear regression (r² ≥ 0.90) to correlate FCR with indexed plasma GFR across GFR stages (normal to Stage 4 CKD) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between transdermal and plasma pharmacokinetic data for this compound?

  • Root Causes : Technical factors (e.g., sensor placement, LED/photodetector calibration) or physiological variables (e.g., skin thickness, hydration).
  • Methodology :
    • Replicate measurements across multiple body sites (e.g., upper chest, forearm) to identify optimal detection zones .
    • Apply Bland-Altman analysis to quantify bias between transdermal FCR and plasma GFR .
    • Use a two-compartment model to isolate distribution (α-phase) and elimination (β-phase) kinetics, focusing on the β-phase for GFR correlation .

Q. What methodologies enable correlation of this compound clearance with protein-bound antibiotics during continuous renal replacement therapy (CRRT)?

  • In Vitro Circuit Design :
    • Construct a mock CVVH circuit with a polyethersulfone filter (12 kDa cutoff).
    • Co-administer equimolar this compound and antibiotics (e.g., ceftriaxone, meropenem) in human plasma/PBS mixtures .
    • Collect ultrafiltrate at timed intervals (30–360 minutes) and measure concentrations via HPLC.
  • Data Interpretation : Calculate antibiotic-to-Relmapirazin molar ratios. For drugs with high protein binding (e.g., ceftriaxone, 90%), expect lower ratios (e.g., 0.3) compared to low-binding drugs (e.g., meropenem, ratio ≈1) .

Q. How do researchers optimize this compound detection in patients with extreme GFR impairment or heterogeneous skin pigmentation?

  • Adjust Detection Parameters :
    • Increase LED intensity for darker skin (FSS IV–VI) to compensate for melanin absorption .
    • Extend monitoring to 24 hours in severe CKD (GFR <15 mL/min/1.73m²) to capture delayed clearance.
  • Validation : Stratify participants by eGFR and FSS type during regression analysis. Report subgroup-specific r² values to identify detection limits .

Q. Methodological Tables

Table 1. Key Pharmacokinetic Parameters for this compound in Preclinical vs. Human Studies

ParameterPreclinical (Pigs) Human (CKD Stages 1–4)
Administration Dose1.5 mg/kg IV1.5 mg/kg IV
Monitoring Duration4 hours12 hours
Plasma-Transdermal R²0.570.90
Critical CompartmentTerminal (β-phase)Terminal (β-phase)

Table 2. Antibiotic-to-Relmapirazin Ratios in CRRT Circuits

AntibioticProtein Binding (%)Molar Ratio (Antibiotic:this compound)
Meropenem2%0.97
Cefepime20%0.85
Ceftriaxone90%0.30
Ganciclovir2%0.95

Properties

CAS No.

1313706-17-0

Molecular Formula

C12H16N6O8

Molecular Weight

372.29 g/mol

IUPAC Name

(2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C12H16N6O8/c13-7-5(9(21)15-3(1-19)11(23)24)17-8(14)6(18-7)10(22)16-4(2-20)12(25)26/h3-4,19-20H,1-2H2,(H2,14,17)(H2,13,18)(H,15,21)(H,16,22)(H,23,24)(H,25,26)/t3-,4-/m1/s1

InChI Key

XHNJXRDGTITISI-QWWZWVQMSA-N

SMILES

O=C(N[C@H](CO)C(O)=O)C1=NC(N)=C(C(N[C@H](CO)C(O)=O)=O)N=C1N

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)N[C@H](CO)C(=O)O)N)O

Canonical SMILES

C(C(C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)NC(CO)C(=O)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Relmapirazin

Origin of Product

United States

Retrosynthesis Analysis

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